molecular formula C21H21NO7 B2568827 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622794-10-9

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2568827
CAS RN: 622794-10-9
M. Wt: 399.399
InChI Key: BTWKSFYMCKEUEB-YVLHZVERSA-N
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Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . It contains functional groups such as carbamate and benzylidene . These types of compounds are often synthesized for their potential applications in various fields, including medicinal chemistry and materials science .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, a related compound, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline, was synthesized by adding an equimolar ratio of 2,4,5-trimethoxy benzaldehyde and 2,3-Dimethyl aniline in methanol solvent .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . This allows for the determination of the crystal system and space group, as well as the presence of various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point of a related compound was found to be 111 °C . The compound also showed high optical transparency in the Vis and NIR region .

Scientific Research Applications

Nonlinear Optical Materials

The compound’s structure suggests that it may exhibit nonlinear optical (NLO) properties. Researchers have synthesized and characterized organic single crystals of this compound. The crystal structure was confirmed by single-crystal X-ray diffraction, revealing a centric space group with a triclinic crystal system . Notably, the compound demonstrated high optical transparency in the visible and near-infrared regions, making it a potential candidate for NLO devices. Further studies using the Z-Scan technique revealed promising third-order nonlinear parameters .

Click Chemistry and Triazole Derivatives

The compound’s structure contains a propargyl group, which could participate in click reactions. Researchers have synthesized 1,2,3-triazole derivatives using click chemistry, and this compound could serve as a precursor for such reactions . These derivatives may find applications in drug discovery or materials science.

properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-22(2)21(24)28-13-7-8-14-16(11-13)29-17(18(14)23)10-12-6-9-15(25-3)20(27-5)19(12)26-4/h6-11H,1-5H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWKSFYMCKEUEB-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

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